Critical Intermediate for Orthogonal Functionalization in the Synthesis of Selective ATM Kinase Inhibitors
In a peer-reviewed medicinal chemistry study from AstraZeneca, 6-bromo-4-chloroquinoline-3-carboxamide (compound 11) served as the pivotal, non-negotiable intermediate for constructing a library of 3-quinoline carboxamides. Its unique ortho-dihalogenated structure allowed for a modular synthetic approach involving a Suzuki cross-coupling at the C6 position, followed by a nucleophilic aromatic substitution (SNAr) at the C4 position (or vice versa) [1]. This specific reactivity profile is not possible with monosubstituted analogs like 4-chloroquinoline-3-carboxamide or 6-bromoquinoline-3-carboxamide, which would limit the synthetic sequence to a single point of diversification and preclude the convergent assembly of the desired final products.
| Evidence Dimension | Number of orthogonally addressable reactive sites for sequential derivatization |
|---|---|
| Target Compound Data | 2 distinct sites (C6-Br for Pd-catalyzed cross-coupling; C4-Cl for SNAr with amines or thiols) |
| Comparator Or Baseline | 4-Chloroquinoline-3-carboxamide: 1 reactive site (C4-Cl only). 6-Bromoquinoline-3-carboxamide: 1 reactive site (C6-Br only). |
| Quantified Difference | 2x increase in the number of independently addressable diversification points. |
| Conditions | Organic synthesis, as detailed in the experimental section of the J. Med. Chem. article (Scheme 1). |
Why This Matters
This compound is a strategic procurement choice for research groups building focused libraries for SAR exploration, as it enables a 2-step, modular synthesis that would otherwise require a longer, less efficient linear sequence, directly impacting project timelines and resource allocation.
- [1] Degorce, S. L.; Barlaam, B.; Cadogan, E.; Dishington, A.; Ducray, R.; Glossop, S. C.; Hassall, L. A.; Lach, F.; Lau, A.; McGuire, T. M.; Nowak, T.; Ouvry, G.; Pike, K. G.; Thomason, A. G. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. J. Med. Chem. 2016, 59 (15), 6904–6925. View Source
